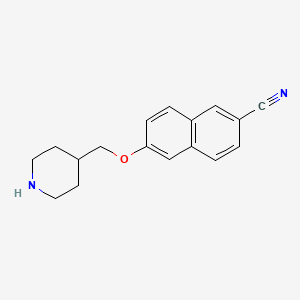
6-(Piperidin-4-ylmethoxy)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(piperidin-4-ylmethoxy)-2-naphthonitrile is a chemical compound that features a naphthonitrile core with a piperidin-4-ylmethoxy substituent
Preparation Methods
The synthesis of 6-(piperidin-4-ylmethoxy)-2-naphthonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the use of piperidine-4-carboxylic acid and various halogen derivatives to achieve the desired product with high yields .
Chemical Reactions Analysis
6-(piperidin-4-ylmethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve palladium catalysts and boron reagents.
Scientific Research Applications
6-(piperidin-4-ylmethoxy)-2-naphthonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe for studying biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 6-(piperidin-4-ylmethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways . The piperidine moiety plays a crucial role in binding to the target sites, often forming hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
6-(piperidin-4-ylmethoxy)-2-naphthonitrile can be compared with other piperidine-containing compounds, such as:
Piperidine: A simple six-membered ring with one nitrogen atom, widely used in organic synthesis.
Piperidin-4-ylmethoxy derivatives: These compounds share a similar structure but differ in the substituents attached to the piperidine ring, leading to variations in their chemical and biological properties.
Naphthonitrile derivatives: Compounds with a naphthonitrile core but different substituents, which can affect their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the piperidine and naphthonitrile moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
6-(piperidin-4-ylmethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c18-11-14-1-2-16-10-17(4-3-15(16)9-14)20-12-13-5-7-19-8-6-13/h1-4,9-10,13,19H,5-8,12H2 |
InChI Key |
SHJHTXWKDLOBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















